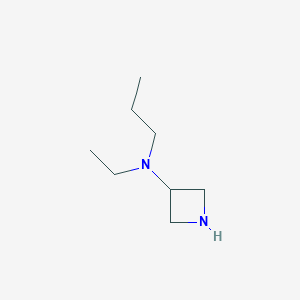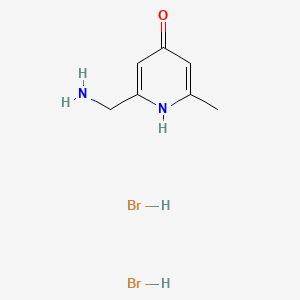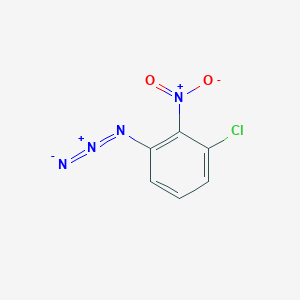
1-Azido-3-chloro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a chloro group (-Cl), and a nitro group (-NO₂) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and azidation of benzene derivatives. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce the chloro group.
Azidation: Finally, the chloro-nitrobenzene undergoes azidation using sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the azido group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper sulfate (CuSO₄) and sodium ascorbate.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3-chloro-2-nitroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
1-Azido-3-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological labeling and imaging due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-azido-3-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which affect the electron density on the benzene ring .
Comparación Con Compuestos Similares
1-Azido-3-chloro-2-nitrobenzene can be compared with other aromatic azides and nitrobenzene derivatives:
1-Azido-2-nitrobenzene: Lacks the chloro group, resulting in different reactivity and applications.
3-Chloro-2-nitroaniline: Contains an amine group instead of an azido group, leading to different chemical properties and uses.
1-Azido-4-chloro-2-nitrobenzene:
Propiedades
Fórmula molecular |
C6H3ClN4O2 |
|---|---|
Peso molecular |
198.57 g/mol |
Nombre IUPAC |
1-azido-3-chloro-2-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |
Clave InChI |
VXWFUQFLWVNDRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



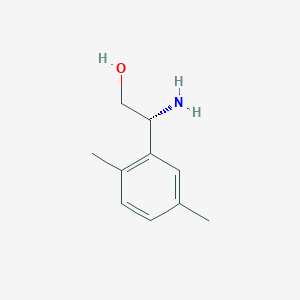
![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)

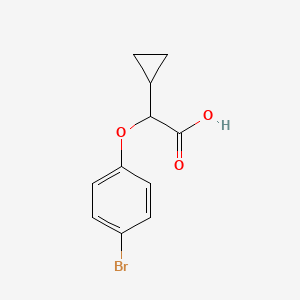
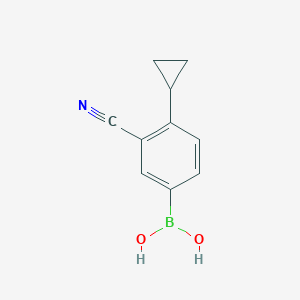





![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
